molecular formula C21H23BrN4O B2726475 5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide CAS No. 1206991-82-3

5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide

Cat. No.: B2726475
CAS No.: 1206991-82-3
M. Wt: 427.346
InChI Key: XSNOMSXNFRJNPO-UHFFFAOYSA-N
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Description

5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a benzo[d]imidazole moiety, and a nicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide typically involves multiple steps. One common method includes the following steps:

    Formation of the benzo[d]imidazole core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Coupling with cyclohexylmethylamine: This step involves the reaction of the brominated benzo[d]imidazole with cyclohexylmethylamine to form the desired intermediate.

    Nicotinamide coupling: Finally, the intermediate is coupled with nicotinoyl chloride or nicotinic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction: The benzo[d]imidazole and nicotinamide moieties can undergo redox reactions under appropriate conditions.

    Coupling reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with azide would yield an azido derivative, while oxidation of the benzo[d]imidazole moiety could lead to the formation of an imidazole N-oxide.

Scientific Research Applications

5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide has several scientific research applications:

    Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological studies: The compound can be used to study the biological activity of benzo[d]imidazole derivatives.

    Materials science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide involves its interaction with specific molecular targets. The benzo[d]imidazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The nicotinamide group may also play a role in modulating biological pathways, such as those involved in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-benzo[d]imidazol-2(3H)-one: This compound shares the benzo[d]imidazole core but lacks the nicotinamide and cyclohexylmethyl groups.

    Nicotinamide derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) share the nicotinamide moiety but have different overall structures.

Uniqueness

5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide is unique due to its combination of a brominated benzo[d]imidazole core with a nicotinamide group. This unique structure may confer specific biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

5-bromo-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O/c1-26-19-5-3-2-4-18(19)25-20(26)15-8-6-14(7-9-15)11-24-21(27)16-10-17(22)13-23-12-16/h2-5,10,12-15H,6-9,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNOMSXNFRJNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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